molecular formula C14H14ClN3O5 B2822701 Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate CAS No. 1203010-35-8

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Cat. No.: B2822701
CAS No.: 1203010-35-8
M. Wt: 339.73
InChI Key: MQDMTXPNCTZIBM-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s a key structure in many pharmaceuticals and biologically active compounds . The ureido group (-NH-CO-NH2) is a functional group that appears in many important substances, including urea and biotin. The chloro and methoxyphenyl groups attached to the ureido group could potentially enhance the compound’s biological activity.


Molecular Structure Analysis

The molecule contains an oxazole ring, which is a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The ureido group is attached to the 3-position of the oxazole ring, and a 5-chloro-2-methoxyphenyl group is attached to the nitrogen of the ureido group .

Scientific Research Applications

Microwave-promoted Synthesis and Biological Activity

A series of fused and non-fused 1,2,4-triazole derivatives, starting from related esters, were prepared using microwave-assisted and conventional methods. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing the potential biological applications of these derivatives (Özil, Bodur, Ülker, & Kahveci, 2015).

Palladium-catalyzed Direct (Hetero)arylation

A straightforward route toward 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate was described. This method facilitated the synthesis of natural products, balsoxin and texaline, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Verrier, Martin, Hoarau, & Marsais, 2008).

Antimicrobial and Antioxidant Studies

The synthesized new compounds from related intermediates exhibited excellent antibacterial and antifungal activities, along with profound antioxidant potential. These findings indicate the potential use of these derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Corrosion Inhibition

Oxazole derivatives demonstrated significant corrosion inhibition performances on mild steel in hydrochloric solution, indicating their potential as corrosion inhibitors in industrial applications. This highlights an application of these compounds beyond biological activities (Rahmani et al., 2018).

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDMTXPNCTZIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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